8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
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Overview
Description
8-Fluoro-6-azaspiro[34]octane-8-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H12FNO2·HCl It is known for its unique spirocyclic structure, which includes a fluorine atom and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using a fluorinating agent such as Selectfluor.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide as the carbon source.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
- Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate
- 6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride
Uniqueness
8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of a fluorine atom. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO2.ClH/c9-8(6(11)12)5-10-4-7(8)2-1-3-7;/h10H,1-5H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUOCSBGKKMYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2(C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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